molecular formula C22H16N4O B11489664 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole

3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole

Cat. No.: B11489664
M. Wt: 352.4 g/mol
InChI Key: MJYHVFNERJEADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole is a heterocyclic compound that features both quinoline and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-quinolinecarboxylic acid hydrazide with a suitable nitrile under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2-methyl-4-quinolyl)-1,3,4-oxadiazole
  • 3,5-Bis(2-chloro-4-quinolyl)-1,2,4-oxadiazole
  • 3,5-Bis(2-methyl-4-quinolyl)-1,2,4-thiadiazole

Uniqueness

3,5-Bis(2-methyl-4-quinolyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both quinoline and oxadiazole rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

3,5-bis(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H16N4O/c1-13-11-17(15-7-3-5-9-19(15)23-13)21-25-22(27-26-21)18-12-14(2)24-20-10-6-4-8-16(18)20/h3-12H,1-2H3

InChI Key

MJYHVFNERJEADS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=NC5=CC=CC=C54)C

Origin of Product

United States

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